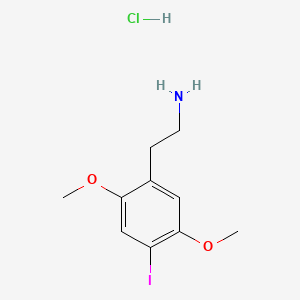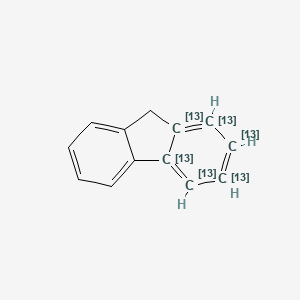
Fluoren-13C6
Übersicht
Beschreibung
Fluorene-13C6 is a labeled polycyclic aromatic hydrocarbon . It is a white crystalline solid with a molecular formula of C13H10 and a molecular weight of 172.17 .
Synthesis Analysis
Fluorene-based macrocycles and organic nanogrids can be synthesized through covalent nanosynthesis . The synthesis of fluorene typically occurs through the Friedel-Crafts reaction, where phenyl chloride is reacted with benzene in the presence of a Lewis acid catalyst .
Molecular Structure Analysis
Fluorene is composed of two benzene rings fused with a five-membered central ring . Fluorenes are fused arenes with a hybrid entity between tetrahedral Csp3 and Csp2 . Four ingenious connection modes of fluorene-based macrocycles, including 2,7-, 3,6-, 9,9-, and 2,9-linkages, fully demonstrate the geometric possibilities of the macrocycles and nanogrids .
Chemical Reactions Analysis
Fluorene degradation involves the formation of catabolic intermediates identified from resting cell reactions of the SMT-1 strain as well as the involved catabolic pathway of fluorene . The identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid .
Physical And Chemical Properties Analysis
Fluorene-13C6 is a white solid with a molecular weight of 172.17 . It is characterized by its distinctive structure and unique chemical properties . It is insoluble and sinks in water .
Wissenschaftliche Forschungsanwendungen
Nachweis reaktiver Sauerstoffspezies (ROS)
Fluoren-13C6 wurde bei der Entwicklung einer Fluoreszenzsonde für die selektive und präzise Identifizierung von Hypochloritionen (ClO−) eingesetzt, die eine Art von ROS sind . Diese Sonde, die auf dem Mechanismus des intramolekularen Protonentransfers im angeregten Zustand (ESIPT) basiert, bietet eine „Einschalt“-Antwort und kann ClO− quantitativ mit einer Nachweisgrenze von 8,2 × 10−7 M bestimmen. Die Bindungskonstante mit ClO− wurde mit 9,75 × 10^3 M−1 berechnet, und die Reaktionszeit betrug schnelle 30 Sekunden .
Biologische Bildgebung
Push-Pull-Fluorene, zu denen Fluoren-13C6 gehört, sind in der biologischen Bildgebung aufgrund ihrer geringen Zytotoxizität und hohen Photostabilität von besonderem Interesse . Sie wurden als Biosensoren für Membranen und Nukleinsäuren verwendet und zeigen eine hohe Empfindlichkeit gegenüber Umweltveränderungen .
Synthese von Aminoaromaten
Fluoren-13C6 ist an der Synthese anspruchsvoller Aminoaromaten über optimierte, luftstabile Pd-Katalyse beteiligt. Dazu gehören selektive Mono-/Diaminierung und sequentielle Eintopfsynthese, die für biologische Anwendungen von entscheidender Bedeutung sind .
Entwicklung von Fluoren-basierten Farbstoffen
Eine Bibliothek von Fluoren-basierten Farbstoffen wurde synthetisiert, wobei die Akzeptor- und Donorgruppen variiert wurden. Diese Farbstoffe werden hinsichtlich ihrer Struktur-Photophysik-Beziehungen analysiert, die für weitere Anwendungen in biologischen Sonden unerlässlich sind .
Membranspezifische Sonden
Fluoren-13C6 hat zur Synthese der ersten plasmamembranspezifischen Fluorensonde beigetragen. Diese Sonde ist ein leistungsstarkes Werkzeug zur Untersuchung der Struktur und biophysikalischen Dynamik von Zellmembranen und bietet Merkmale wie rotverschobene Absorption und hohe Photostabilität .
DNA-Markierung und -Sensorik
Fluoren-markierte Phosphoramidite wurden für die ortsspezifische Einbau in Oligodeoxynukleotide (ODN) synthetisiert. Diese markierten Sequenzen sind empfindlich gegenüber protischen Medien und pH-Werten und liefern eine rotverschobene Emission mit bescheidenen Quantenausbeuten. Sie wurden für die Basendiskriminierung in DNA-Duplexen und als Teil eines emissiven FRET-Paares für die ratiometrische Einschaltung im NIR-Bereich verwendet .
Wirkmechanismus
Target of Action
Fluorene-13C6, like other fluorene derivatives, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA . The compound’s mutagenic activity is attributed to the formation of metabolites that are reactive and capable of forming DNA adducts .
Mode of Action
The mode of action of Fluorene-13C6 involves its metabolites binding to DNA. This process involves the opening of the epoxide ring in Fluorene-13C6 anti- and syn-diolepoxide .
Biochemical Pathways
Fluorene-13C6 is metabolized via angular deoxygenation and cleavage of the five-membered ring catabolism pathway . This metabolic pathway leads to the formation of various intermediates, which are then further metabolized or excreted.
Result of Action
The primary result of Fluorene-13C6’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis .
Safety and Hazards
Zukünftige Richtungen
Fluorene-based macrocycles and organic nanogrids are an expanding family of macrocycle-like closed structures at the nanoscale . They can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .
Biochemische Analyse
Biochemical Properties
Fluorene-13C6 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly in the degradation pathway of fluorene . The nature of these interactions involves the conversion of fluorene into various catabolic intermediates .
Cellular Effects
Fluorene-13C6 affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Fluorene-13C6 involves its interaction with biomolecules and enzymes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Fluorene-13C6 is involved in several metabolic pathways. It interacts with various enzymes and cofactors. These interactions can affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1+1,3+1,5+1,7+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHNNTQXNPWCJQ-DTUITLBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675899 | |
| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189497-69-5 | |
| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)

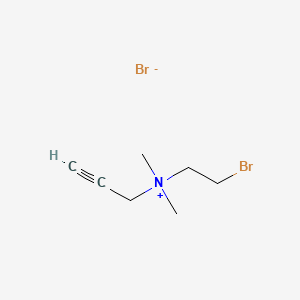
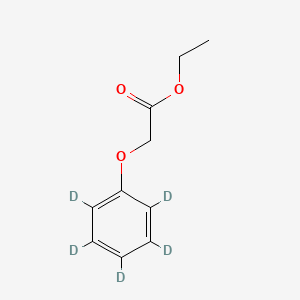
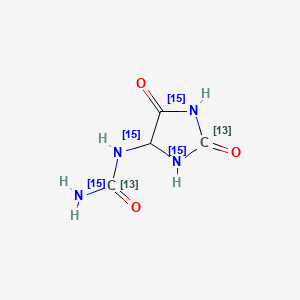
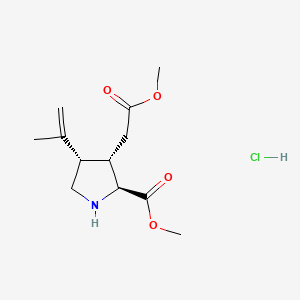
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)
